5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro-
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Overview
Description
5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine derivatives with thioamides under specific conditions to form the thiazolo ring . Another approach includes the use of halocarboxylic acid esters or bromopentane-2,4-dione with tetrahydropyrimidine-2-thiones .
Industrial Production Methods
While specific industrial production methods for 5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- are not extensively documented, the general principles of heterocyclic synthesis apply. These methods often involve multi-step processes with careful control of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound’s structure allows it to bind to these targets and interfere with their normal function, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidin-5-one: This compound shares a similar thiazolo-pyridine structure but with a pyrimidine ring instead of a pyridine ring.
Thiazolo(3,2-a)pyridines: These compounds have similar structural features and biological activities.
Uniqueness
5H-Thiazolo(3,2-a)pyridin-5-one, 2,3-dihydro- is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
66201-75-0 |
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Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H7NOS/c9-6-2-1-3-7-8(6)4-5-10-7/h1-3H,4-5H2 |
InChI Key |
LFPSMQVOUAKYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC(=O)N21 |
Origin of Product |
United States |
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